Cas no 2387601-22-9 (ethyl 2-(7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate)
ethyl 2-(7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- Pyrazolo[1,5-a]pyrimidine-5-acetic acid, 7-chloro-3-iodo-α,2-dimethyl-, ethyl ester
- Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate
- ethyl 2-(7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate
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- Inchi: 1S/C12H13ClIN3O2/c1-4-19-12(18)6(2)8-5-9(13)17-11(15-8)10(14)7(3)16-17/h5-6H,4H2,1-3H3
- InChI Key: ZKEWISIGVNBOJO-UHFFFAOYSA-N
- SMILES: IC1C(C)=NN2C(=CC(C(C(=O)OCC)C)=NC2=1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 347
- XLogP3: 3.1
- Topological Polar Surface Area: 56.5
ethyl 2-(7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0157-100MG |
ethyl 2-(7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate |
2387601-22-9 | 95% | 100MG |
¥ 1,405.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0157-250MG |
ethyl 2-(7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate |
2387601-22-9 | 95% | 250MG |
¥ 2,244.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0157-500MG |
ethyl 2-(7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate |
2387601-22-9 | 95% | 500MG |
¥ 3,742.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0157-1G |
ethyl 2-(7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate |
2387601-22-9 | 95% | 1g |
¥ 5,610.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0157-5G |
ethyl 2-(7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate |
2387601-22-9 | 95% | 5g |
¥ 16,830.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0157-100.0mg |
ethyl 2-(7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate |
2387601-22-9 | 95% | 100.0mg |
¥1405.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0157-250.0mg |
ethyl 2-(7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate |
2387601-22-9 | 95% | 250.0mg |
¥2242.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0157-500.0mg |
ethyl 2-(7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate |
2387601-22-9 | 95% | 500.0mg |
¥3739.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0157-1.0g |
ethyl 2-(7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate |
2387601-22-9 | 95% | 1.0g |
¥5605.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0157-5.0g |
ethyl 2-(7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate |
2387601-22-9 | 95% | 5.0g |
¥16817.0000 | 2025-04-11 |
ethyl 2-(7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate Suppliers
ethyl 2-(7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on ethyl 2-(7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate
Introduction to Ethyl 2-(7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate (CAS No. 2387601-22-9)
Ethyl 2-(7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate, identified by its CAS number 2387601-22-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of multiple substituents, including chlorine, iodine, and methyl groups, enhances its potential as a pharmacophore in the design of novel therapeutic agents.
The< strong>7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl moiety is particularly noteworthy due to its ability to interact with various biological targets. This moiety has been extensively studied for its role in modulating enzyme activities and receptor binding affinities. Recent advancements in medicinal chemistry have highlighted the importance of such structural motifs in developing drugs that exhibit high selectivity and efficacy. The< strong>propanoate ester group at the second position of the molecule not only contributes to its solubility but also serves as a versatile handle for further chemical modifications.
In the context of contemporary pharmaceutical research, Ethyl 2-(7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate has been explored for its potential applications in treating various diseases. For instance, studies have demonstrated its inhibitory effects on kinases and other enzymes implicated in cancer progression. The combination of chloro and iodo substituents within the pyrazolo[1,5-a]pyrimidine scaffold is particularly intriguing, as these elements are known to enhance binding interactions with biological targets. This has led to investigations into its role as an intermediate in synthesizing more complex molecules with improved pharmacological properties.
The synthesis of Ethyl 2-(7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate involves a multi-step process that requires precise control over reaction conditions. The introduction of the chloro and iodo groups at specific positions necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired heterocyclic framework efficiently. These methodologies align with the broader trends in synthetic organic chemistry aimed at achieving sustainable and scalable production processes.
The pharmacological profile of Ethyl 2-(7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate has been evaluated through both in vitro and in vivo studies. Initial assays have revealed promising results regarding its ability to inhibit target enzymes with high potency. Furthermore, preliminary toxicity studies suggest that the compound exhibits a favorable safety profile, making it a potential candidate for further development. These findings are consistent with the growing body of evidence supporting the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives.
The structural features of Ethyl 2-(7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yloxy)propanoate) make it an attractive scaffold for drug discovery efforts. The presence of multiple functional groups provides numerous opportunities for derivatization, allowing researchers to fine-tune its pharmacological properties. For example, modifications at the ester group could be explored to enhance metabolic stability or bioavailability. Additionally, computational modeling techniques have been utilized to predict binding modes and optimize interactions with biological targets.
In conclusion, Ethyl 2-(7-chloro-octahydroxy) propan) represents a significant advancement in the development of novel therapeutic agents. Its unique structural composition and demonstrated biological activity position it as a valuable compound for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a crucial role in addressing unmet medical needs across various therapeutic areas.
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